molecular formula C7H10 B091130 1,3,6-Heptatriene CAS No. 1002-27-3

1,3,6-Heptatriene

Cat. No.: B091130
CAS No.: 1002-27-3
M. Wt: 94.15 g/mol
InChI Key: CXHZYOISZDAYCU-FNORWQNLSA-N
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Description

DS-3032b, also known as milademetan, is a selective inhibitor of the murine double minute 2 (MDM2) protein. This compound is designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53’s tumor-suppressing functions. DS-3032b has shown promise in preclinical and clinical studies for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndrome, and solid tumors .

Preparation Methods

The synthesis of DS-3032b involves several steps, starting with the preparation of the core dispiropyrrolidine structure. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of appropriate starting materials under specific conditions to form the dispiropyrrolidine core.

    Functionalization: Various functional groups are introduced to the core structure through a series of chemical reactions, including alkylation, acylation, and cyclization.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for DS-3032b would involve scaling up these synthetic steps while ensuring consistency, safety, and cost-effectiveness .

Chemical Reactions Analysis

DS-3032b undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Various substitution reactions can be employed to introduce or replace functional groups on the core structure.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

DS-3032b has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

DS-3032b exerts its effects by binding to the MDM2 protein, thereby preventing MDM2 from interacting with p53. This inhibition allows p53 to escape degradation and accumulate in the cell. The increased levels of p53 can then activate the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets and pathways involved include the p53 signaling pathway, which plays a crucial role in maintaining genomic stability and preventing tumor development .

Comparison with Similar Compounds

DS-3032b is part of a class of compounds known as MDM2 inhibitors. Similar compounds include:

    Nutlin-3a: Another MDM2 inhibitor that disrupts the MDM2-p53 interaction.

    RG7112: A small molecule inhibitor of MDM2 that has been evaluated in clinical trials for cancer treatment.

    SAR405838: An MDM2 inhibitor with a similar mechanism of action to DS-3032b.

What sets DS-3032b apart from these similar compounds is its improved pharmacokinetic profile and reduced toxicity, making it a more promising candidate for clinical use .

Properties

IUPAC Name

(3E)-hepta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-5,7H,1-2,6H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZYOISZDAYCU-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-27-3
Record name 1,3,6-Heptatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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